

Replicating Key Verdin Experiments: A Comparative Guide for Researchers

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This guide provides a comparative analysis of key experiments from the laboratory of Dr. Eric **Verdin**, a leading researcher in the fields of aging, metabolism, and HIV latency. Designed for researchers, scientists, and drug development professionals, this document outlines the methodologies and presents supporting experimental data from pivotal studies on NAD⁺ metabolism and HIV latency reversal. The aim is to facilitate the replication and extension of these significant findings.

I. NAD⁺ Metabolism and Aging

Dr. **Verdin**'s research has significantly advanced our understanding of the decline of nicotinamide adenine dinucleotide (NAD⁺) during aging and its implications for age-related diseases. A central focus has been the role of the NAD-consuming enzyme CD38.

Key Experiment: Role of CD38 in Age-Related NAD⁺ Decline

A landmark study from the **Verdin** lab identified chronic inflammation as a driver of NAD⁺ decline through the activation of CD38.^{[1][2]} The research demonstrated that senescent cells, which accumulate with age, secrete inflammatory signals (the senescence-associated secretory phenotype or SASP) that induce macrophages to express high levels of CD38.^{[3][4]} This increase in CD38 activity leads to the degradation of NAD⁺.^{[1][3]}

Experimental Data Summary:

The following table summarizes key findings on the relationship between aging, CD38 expression, and NAD⁺ levels in mice.

Tissue	Age Group	Change in CD38 Expression	Change in NAD ⁺ Levels	Reference
Ovaries	Old vs. Young	2-fold increase	Decrease	[5]
Adipose Tissue	Old vs. Young	Significant increase	Decrease (maintained in CD38 knockout mice)	[6]
Liver	Old vs. Young	Upregulation	Decrease (maintained in CD38 knockout mice)	[6]
Spleen	Old vs. Young	Upregulation	Decrease (maintained in CD38 knockout mice)	[6]
Skeletal Muscle	Old vs. Young	Upregulation	Decrease (maintained in CD38 knockout mice)	[6]

Experimental Protocol: Measurement of NAD⁺ Levels by Mass Spectrometry

This protocol provides a general framework for the quantification of NAD⁺ in biological samples, based on established methods.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#) For precise replication, consulting the supplementary materials of the original publications is recommended.

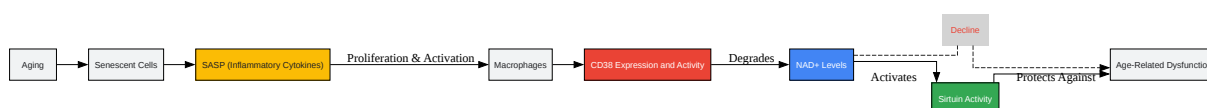
1. Sample Preparation:

- Excise tissues from young and aged mice and immediately snap-freeze in liquid nitrogen.
- Store samples at -80°C until analysis.
- For extraction, weigh the frozen tissue and homogenize in a cold extraction buffer (e.g., 80% methanol or a solution of 40:40:20 methanol:acetonitrile:water with 0.1 M formic acid).[8]
- Centrifuge the homogenate at high speed to pellet debris.
- Collect the supernatant containing the NAD⁺ metabolites.

2. LC-MS/MS Analysis:

- Use hydrophilic interaction chromatography (HILIC) to separate NAD⁺ from other metabolites.[8]
- Perform mass spectrometry in the positive multiple reaction monitoring mode to detect and quantify NAD⁺. [10]
- Generate a standard curve with known concentrations of NAD⁺ to accurately determine the concentration in the samples.

Signaling Pathway: CD38-Mediated NAD⁺ Decline in Aging



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Caption: The signaling cascade linking aging to NAD⁺ decline.

II. HIV Latency and Reactivation

Dr. **Verdin**'s laboratory has been instrumental in developing models to study HIV latency and in exploring therapeutic strategies to "shock and kill" the latent viral reservoir. A key contribution is the development of the dual-fluorescent HIV reporter virus, HIVGKO.[11][12][13]

Key Experiment: Quantifying Latency Reversal with the HIVGKO Reporter System

The HIVGKO reporter virus allows for the identification and purification of latently infected cells without the need for reactivation.^[11] This system has been used to quantify the efficacy of various Latency Reversing Agents (LRAs). The virus contains two fluorescent reporters: mKO2, expressed constitutively to mark all infected cells, and csGFP, expressed only upon activation of the HIV-1 promoter (LTR).^[13]

Experimental Data Summary:

The table below summarizes the reactivation of latent HIV in primary CD4+ T cells infected with HIVGKO, as reported in Battivelli et al., 2018.^{[14][15]}

Latency Reversing Agent (LRA)	Fold Induction of HIV-1 mRNA (vs. DMSO)
JQ1	1.1
Panobinostat	5.6
Bryostatin-1	6.2
Bryostatin-1 + JQ1	8.0
Bryostatin-1 + Panobinostat	67.3
α CD3/CD28	11.3

Experimental Protocol: HIVGKO Latency Reversal Assay

This protocol is a summary of the method described by Battivelli and Verdin.^[11] For detailed instructions, refer to the original publication.

1. Infection of Primary CD4+ T Cells:

- Isolate primary CD4+ T cells from healthy donors.
- Activate the cells with α CD3/CD28 beads and IL-2.
- Infect the activated cells with the HIVGKO reporter virus.

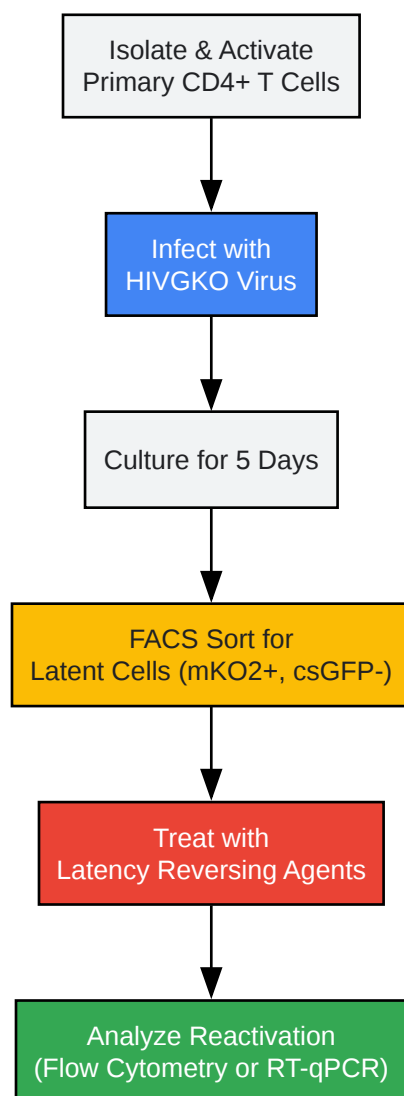
2. Isolation of Latently Infected Cells:

- Culture the infected cells for 5 days.
- Use fluorescence-activated cell sorting (FACS) to isolate the latently infected population, which is mKO2-positive and csGFP-negative.

3. LRA Treatment and Analysis:

- Treat the sorted latent cells with various LRAs or combinations.
- After a defined incubation period (e.g., 24 hours), harvest the cells.
- Analyze the reactivation of HIV transcription by measuring the percentage of csGFP-positive cells using flow cytometry or by quantifying HIV-1 mRNA levels using RT-qPCR.

Experimental Workflow: HIVGKO Latency Reversal Assay



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Caption: Workflow for assessing HIV latency reversal using HIVGKO.

III. Alternative Approaches and Comparative Methodologies

While the **Verdin** lab has pioneered many techniques, it is important to consider alternative and comparative methods to provide a comprehensive understanding.

Sirtuin and HDAC Activity Assays

Several methods exist to measure the activity of sirtuins and histone deacetylases (HDACs). Commercially available kits often utilize a fluorogenic substrate where the removal of an acetyl group by the enzyme leads to a fluorescent signal.[16][17] Another approach involves using radiolabeled acetylated histones and measuring the release of radioactive acetate.[18] More recent methods employ activity-based chemical probes that specifically target the active site of sirtuins.[19]

Comparative Overview of HDAC/Sirtuin Activity Assays:

Assay Type	Principle	Advantages	Disadvantages
Fluorogenic	Deacetylation of a fluorophore-conjugated substrate releases a fluorescent signal.	High-throughput, commercially available.	Potential for artifacts from the fluorophore.
Radioactive	Measures the release of radiolabeled acetyl groups from a substrate.	Highly sensitive.	Requires handling of radioactive materials.
Activity-Based Probes	Chemical probes that covalently bind to the active enzyme.	High specificity, can be used in complex lysates.	May require more specialized reagents and expertise.

In Vitro HIV Latency Models

The J-Lat cell lines, also developed in the **Verdin** lab, are a widely used model for HIV latency. [20] These are Jurkat T cell clones that contain a latent, integrated HIV provirus with a GFP reporter.[20] While a valuable tool, it's important to note that these are immortalized cell lines and may not fully recapitulate the complexity of latency in primary cells. Other in vitro models utilize replication-competent viruses in primary T cells, which more closely mimic the in vivo situation but are more complex to work with.[21]

Comparison of In Vitro HIV Latency Models:

Model	Description	Advantages	Disadvantages
J-Lat Cell Lines	Jurkat T cell clones with a latent HIV-GFP provirus.	Easy to culture and use, reproducible.	Immortalized cell line, may not reflect primary cell latency.
HIVGKO in Primary Cells	Dual-fluorescent reporter virus used to infect primary CD4+ T cells.	More physiologically relevant than cell lines.	Requires primary cells, more variability between donors.
Replication-Competent Virus Models	Infection of primary cells with wild-type HIV in the presence of antiretrovirals.	Closely mimics the in vivo latent reservoir.	Technically challenging, requires stringent safety protocols.

This guide provides a foundational overview for replicating and building upon the seminal work of the **Verdin** laboratory. For detailed experimental conditions and further data, researchers are encouraged to consult the original publications cited herein.

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